![molecular formula C21H23N5OS3 B11215685 2-{[4-amino-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl]carbonyl}-N-(4-ethylphenyl)hydrazinecarbothioamide](/img/structure/B11215685.png)
2-{[4-amino-3-(4-ethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl]carbonyl}-N-(4-ethylphenyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-AMINO-3-(4-ETHYLPHENYL)-N-{[(4-ETHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, amino groups, and ethylphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-3-(4-ETHYLPHENYL)-N-{[(4-ETHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the amino and ethylphenyl groups. Common reagents used in these reactions include thioamides, ethylphenyl isocyanates, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-AMINO-3-(4-ETHYLPHENYL)-N-{[(4-ETHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
科学的研究の応用
4-AMINO-3-(4-ETHYLPHENYL)-N-{[(4-ETHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-AMINO-3-(4-ETHYLPHENYL)-N-{[(4-ETHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
類似化合物との比較
Similar Compounds
4-AMINO-6-TERT-BUTYL-3-MERCAPTO-1,2,4-TRIAZIN-5-ONE: Similar in structure but with a triazine ring instead of a thiazole ring.
4-AMINO-3-METHYLPHENOL: Contains an amino group and a methylphenyl group but lacks the thiazole ring and carbamothioyl group.
Uniqueness
4-AMINO-3-(4-ETHYLPHENYL)-N-{[(4-ETHYLPHENYL)CARBAMOTHIOYL]AMINO}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a thiazole ring, amino groups, and ethylphenyl substituents, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C21H23N5OS3 |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
1-[[4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carbonyl]amino]-3-(4-ethylphenyl)thiourea |
InChI |
InChI=1S/C21H23N5OS3/c1-3-13-5-9-15(10-6-13)23-20(28)25-24-19(27)17-18(22)26(21(29)30-17)16-11-7-14(4-2)8-12-16/h5-12H,3-4,22H2,1-2H3,(H,24,27)(H2,23,25,28) |
InChIキー |
VBWRCRDEDZZESO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)CC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


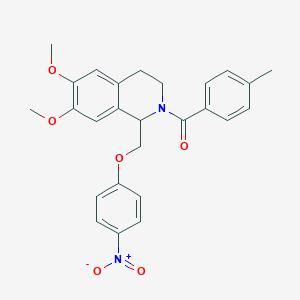
![methyl 3-(((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B11215610.png)
![Prop-2-en-1-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11215616.png)
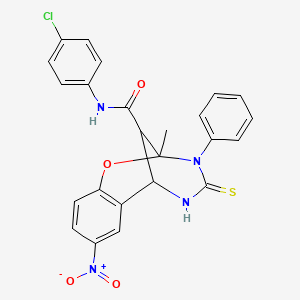
![1-(pyridin-3-yl)-N-(4-(trifluoromethyl)phenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B11215621.png)
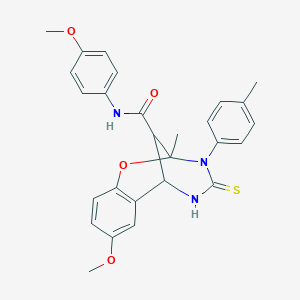
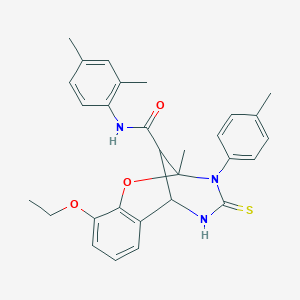
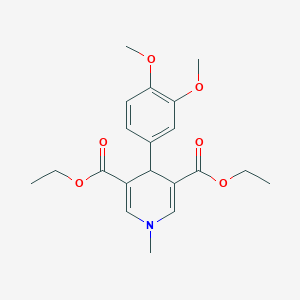
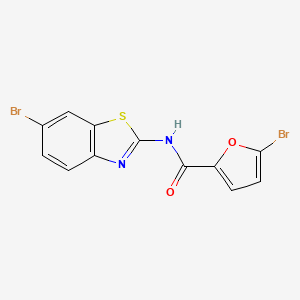
![N-(3,3-diphenylpropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215657.png)
![2-(2,6-dimethylphenyl)-4-(4-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11215666.png)

![3-(4-fluorophenyl)-1-[2-(4-methoxyanilino)-2-oxoethyl]-N,N,5-trimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11215671.png)
![1-(3,4-dichlorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11215675.png)
